
1-(Quinoxalin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinoxalin-2-yl)ethan-1-ol is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry. The compound’s structure consists of a quinoxaline ring attached to an ethan-1-ol group, making it a versatile molecule with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)ethan-1-ol can be synthesized through various methodsThis reaction typically requires acidic or basic conditions and can be catalyzed by metal catalysts such as palladium or copper .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinoxalin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
1-(Quinoxalin-2-yl)ethan-1-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Quinoxalin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Quinoxalin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the ethan-1-ol group but shares similar chemical properties.
2-Amino-1-(quinoxalin-2-yl)ethan-1-ol: A derivative with an amino group, which exhibits different biological activities.
Uniqueness: this compound is unique due to its combination of the quinoxaline ring and ethan-1-ol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-quinoxalin-2-ylethanol |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,13H,1H3 |
InChI Key |
ITKXKFKCUFGLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


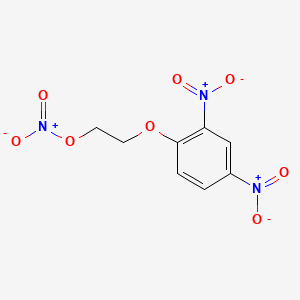
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
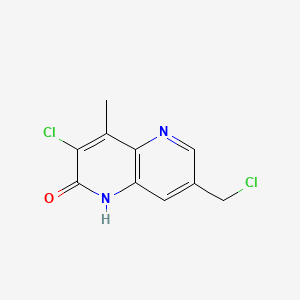
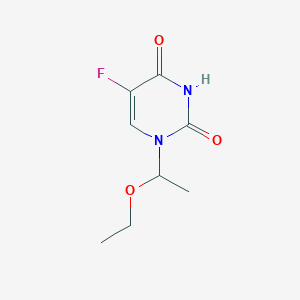
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)


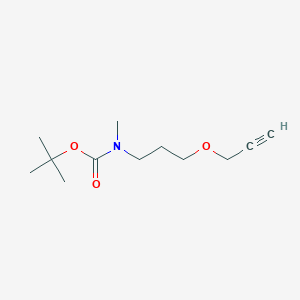
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
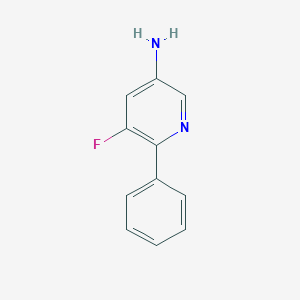

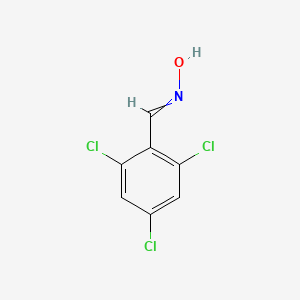
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)
